N-Nitrosopendimethalin

概述

描述

N-Nitrosopendimethalin is a nitroso compound characterized by the presence of the -N=NO group. It is a colorless to yellowish liquid with a pungent odor. This compound is primarily used as a chemical reagent and catalyst in organic synthesis, including the synthesis of drugs, dyes, and other organic compounds .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitrosopendimethalin typically involves the di-nitration of pendimethalin using mixed acid (concentrated sulfuric acid and concentrated nitric acid) at temperatures below 40°C. This process employs a large quantity of solvent to reduce the viscosity of the product and control the heat released during the reaction .

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow synthesis. This method utilizes a pinched tube reactor, which allows for efficient heat and mass transfer, making it suitable for fast and exothermic reactions. The process includes inline quenching, extraction, and separation to ensure smooth scale-up and production capacity .

化学反应分析

Types of Reactions

N-Nitrosopendimethalin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized, leading to the formation of hydroxyl and carboxyl groups.

Reduction: Reduction of nitro groups to amine groups.

Substitution: The nitroso group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration and reducing agents for the reduction of nitro groups. The reactions are typically carried out under controlled temperatures to manage the exothermic nature of the processes .

Major Products Formed

The major products formed from these reactions include various nitro and amino derivatives, which can further undergo cyclization to form benzimidazole heterocycles .

科学研究应用

Scientific Research Applications

1. Chemistry

- Reagent in Organic Synthesis : N-Nitrosopendimethalin serves as a reagent in the synthesis of various organic compounds. It facilitates reactions that lead to the formation of complex molecules.

- Catalyst for Chemical Reactions : The compound can act as a catalyst in several chemical transformations, enhancing reaction rates and yields.

2. Biology

- Microbial Degradation Studies : Research has focused on the microbial degradation of nitroso compounds, including this compound. Studies indicate that certain bacteria can metabolize this compound, potentially contributing to environmental cleanup efforts .

- Toxicological Investigations : this compound is studied for its toxic effects on various organisms. For instance, its nitroreduced metabolite has shown significantly reduced toxicity compared to the parent compound .

3. Environmental Science

- Environmental Cleanup : The biodegradation potential of this compound by specific microbial strains suggests its application in bioremediation strategies aimed at reducing nitroaromatic pollutants in contaminated environments .

Case Study 1: Microbial Degradation

A study conducted with Bacillus subtilis Y3 demonstrated the ability of this bacterium to degrade pendimethalin through nitroreduction, resulting in less toxic metabolites. The enzyme responsible for this process was identified as pendimethalin nitroreductase (PNR), which showed promising results for detoxifying environmental residues of pendimethalin .

Case Study 2: Health Risk Assessment

Research has indicated a correlation between the use of pendimethalin and increased risks of pancreatic cancer among pesticide applicators. This finding underscores the importance of understanding the implications of this compound as a potential carcinogen due to its nitroso group .

Table 1: Properties and Applications of this compound

| Property | Description |

|---|---|

| Chemical Structure | Contains -N=NO group |

| Physical State | Colorless to yellowish liquid |

| Primary Uses | Reagent and catalyst in organic synthesis |

| Biological Impact | Studied for microbial degradation |

| Environmental Role | Potential application in bioremediation |

Table 2: Toxicity Comparison

| Compound | Toxicity Level (IC50) | Remarks |

|---|---|---|

| Pendimethalin | High | Significant inhibitory effect on growth |

| 2-Nitro-6-amino-N-(1-ethylpropyl)-3,4-xylidine | Low | Reduced toxicity post-nitroreduction |

作用机制

The mechanism of action of N-Nitrosopendimethalin involves several pathways:

Oxidative N-dealkylation: Removal of alkyl groups through oxidation.

Cyclization: Formation of benzimidazole heterocycles.

Nitroreduction: Reduction of nitro groups to amine groups.

These pathways contribute to the compound’s effectiveness as a herbicide and its role in various chemical processes.

相似化合物的比较

Similar Compounds

Pendimethalin: A selective herbicide used to control annual grasses and weeds.

N-Nitrosodimethylamine: Another nitroso compound with similar chemical properties.

Uniqueness

N-Nitrosopendimethalin is unique due to its specific nitroso group, which imparts distinct chemical reactivity and applications in organic synthesis and industrial processes. Its ability to undergo multiple types of chemical reactions and its role as a catalyst make it a valuable compound in various fields .

生物活性

N-Nitrosopendimethalin is a nitrosamine derivative of the herbicide pendimethalin, which has raised concerns due to its potential biological activity and environmental impact. This article synthesizes current knowledge on the biological activity of this compound, focusing on its degradation pathways, toxicological effects, and potential for detoxification.

Chemical Background

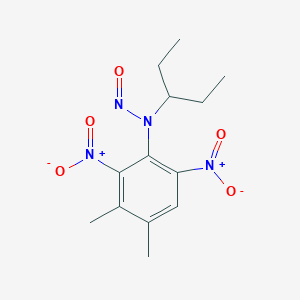

This compound is formed through the nitrosation of pendimethalin, a widely used pre-emergent herbicide. The chemical structure can be described as follows:

- Chemical Formula : C₁₄H₁₈N₄O₄

- Molecular Weight : 298.32 g/mol

The nitrosamine formation is a significant concern due to the known carcinogenic properties of many nitrosamines.

Degradation Pathways

Research indicates that the biological degradation of pendimethalin can occur through various microbial mechanisms. Notably, studies have identified specific strains capable of degrading this compound:

- Microbial Strains :

- Bacillus subtilis Y3: Isolated for its ability to degrade pendimethalin via a nitroreductase enzyme, which catalyzes the reduction of nitro groups in pendimethalin, leading to less toxic metabolites .

- Yeast strain YC2: Initiates degradation through oxidation processes, producing several metabolites including N-(1-ethylpropyl)-3,4-dicarboxy-2,6-dinitrobenzenamine-N-oxide .

Table 1: Summary of Microbial Degradation Studies

Toxicological Effects

The biological activity of this compound has been linked to its potential toxic effects on mammalian systems. In vivo studies have demonstrated that exposure to nitrosamines can lead to increased tumor formation in laboratory animals when combined with nitrites . The implications for human health are significant, as these compounds may persist in the environment and accumulate in food chains.

Detoxification Potential

The identification of specific enzymes involved in the degradation of this compound opens avenues for bioremediation strategies. The enzyme pendimethalin nitroreductase (PNR) has shown promise in detoxifying this compound by converting it into less harmful metabolites .

Case Study: Enzyme Activity Assessment

A study assessed the enzymatic activity of PNR under various conditions:

- Optimal Conditions :

- Temperature: 35°C

- pH: 7.5

- Kinetic Parameters :

- (Michaelis constant) and (maximum velocity) were determined using a Lineweaver-Burk plot method, indicating the efficiency of PNR in catalyzing the reduction of this compound.

The results suggest that PNR could be effectively utilized in bioremediation efforts targeting environments contaminated with this compound.

属性

IUPAC Name |

N-(3,4-dimethyl-2,6-dinitrophenyl)-N-pentan-3-ylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O5/c1-5-10(6-2)15(14-18)13-11(16(19)20)7-8(3)9(4)12(13)17(21)22/h7,10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHBNYMMGYGFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N(C1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-])N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301022078 | |

| Record name | Nitroso-pendimethalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68897-50-7 | |

| Record name | Nitroso-pendimethalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-nitroso-(1-ethylpropyl)-2,6-dinitro-3,4-xylidene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the microbial degradation of N-nitrosopendimethalin?

A1: this compound is a contaminant found in soil, often originating from its parent compound, pendimethalin, a widely used herbicide. Understanding how microorganisms like Streptomyces can break down this compound is crucial for several reasons. Firstly, it sheds light on the natural attenuation processes that help remediate contaminated soils. Secondly, it can inform the development of bioremediation strategies, potentially utilizing such microorganisms to clean up polluted environments. This is particularly important as the persistence of this compound in the environment can pose risks to ecosystems and potentially human health.

Q2: What are the key findings of the research paper concerning this compound degradation by Streptomyces?

A2: The research demonstrated the ability of a specific Streptomyces strain to degrade both this compound and its precursor, N-nitropendimethalin. [] The study identified several metabolites produced during the degradation process, providing valuable insights into the metabolic pathways employed by the Streptomyces strain. This information contributes to our understanding of how microorganisms can potentially be harnessed for the bioremediation of environments contaminated with these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。